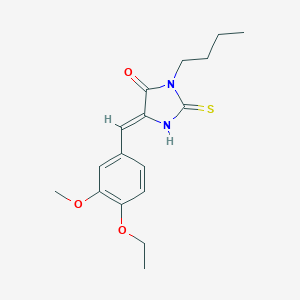
3-Butyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BM-21, and it belongs to the class of imidazolidinone derivatives. BM-21 is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
BM-21 is a potent inhibitor of PTPs, which are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting PTPs, BM-21 can modulate the activity of various signaling pathways that are involved in cancer development and progression.
Biochemical and Physiological Effects:
BM-21 has been shown to have potent anti-cancer activity in vitro and in vivo. In addition, BM-21 has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
BM-21 has several advantages for lab experiments. It is a potent inhibitor of PTPs, which makes it an ideal tool for studying the role of PTPs in various cellular processes. In addition, BM-21 has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to work with.
However, there are also some limitations associated with the use of BM-21 in lab experiments. For example, BM-21 is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, BM-21 has limited solubility in aqueous solutions, which may make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of BM-21. One area of research is the development of more potent and selective PTP inhibitors that can be used as cancer therapeutics. In addition, the role of PTPs in other cellular processes such as metabolism and immune function is still not well understood, and the development of new PTP inhibitors such as BM-21 may shed light on these processes.
Another future direction is the development of new drug delivery systems that can improve the bioavailability and efficacy of BM-21. For example, nanoparticles and liposomes have been used to deliver drugs to specific tissues and cells, and these systems may be useful for delivering BM-21 to cancer cells.
Conclusion:
In conclusion, BM-21 is a potent inhibitor of PTPs that has potential applications in scientific research, particularly in the development of new cancer therapies. BM-21 has been extensively studied for its anti-cancer activity and has been shown to induce apoptosis in cancer cells. Although there are some limitations associated with the use of BM-21 in lab experiments, there are several future directions for the study of this compound that may lead to the development of new cancer therapeutics and a better understanding of the role of PTPs in cellular processes.
Synthesemethoden
The synthesis of BM-21 involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with 3-butyl-2-thioxoimidazolidin-4-one in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
BM-21 has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of new cancer therapies. PTPs have been shown to play a critical role in cancer development and progression, and inhibitors such as BM-21 have the potential to be used as cancer therapeutics.
Eigenschaften
Molekularformel |
C17H22N2O3S |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(5Z)-3-butyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H22N2O3S/c1-4-6-9-19-16(20)13(18-17(19)23)10-12-7-8-14(22-5-2)15(11-12)21-3/h7-8,10-11H,4-6,9H2,1-3H3,(H,18,23)/b13-10- |
InChI-Schlüssel |
BMVGJRYWMXJRAE-RAXLEYEMSA-N |
Isomerische SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC)OC)/NC1=S |
SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC)OC)NC1=S |
Kanonische SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC)OC)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B305578.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305584.png)
![N-(2-chlorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305585.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B305586.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B305587.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B305592.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B305594.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)

![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)

